![molecular formula C12H19BO3 B11754628 [5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
[5-Methyl-2-(pentyloxy)phenyl]boranediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(pentyloxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(pentyloxy)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boranediol structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[5-Methyl-2-(pentyloxy)phenyl]boranediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boranediol to its corresponding borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted phenyl derivatives. These products have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
[5-Methyl-2-(pentyloxy)phenyl]boranediol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds and other complex structures.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of [5-Methyl-2-(pentyloxy)phenyl]boranediol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparación Con Compuestos Similares
Similar Compounds
[5-Methyl-2-(pentyloxy)phenyl]boronic acid: Similar in structure but lacks the boranediol functionality.
[5-Methyl-2-(pentyloxy)phenyl]borane: A reduced form of the compound with different reactivity.
[5-Methyl-2-(pentyloxy)phenyl]boronate esters: Ester derivatives with unique properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C12H19BO3 |
|---|---|
Peso molecular |
222.09 g/mol |
Nombre IUPAC |
(5-methyl-2-pentoxyphenyl)boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-3-4-5-8-16-12-7-6-10(2)9-11(12)13(14)15/h6-7,9,14-15H,3-5,8H2,1-2H3 |
Clave InChI |
MFJYIXAELVQMTQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C)OCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
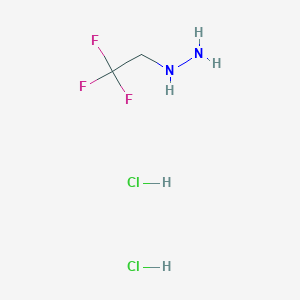
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)

![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
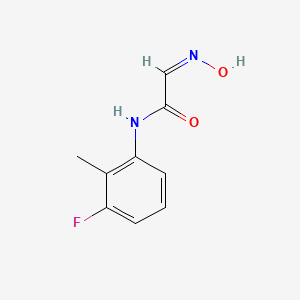
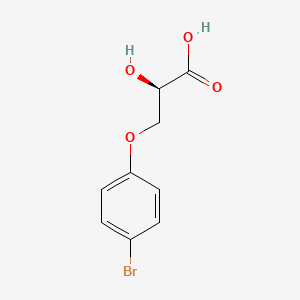
![tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B11754589.png)
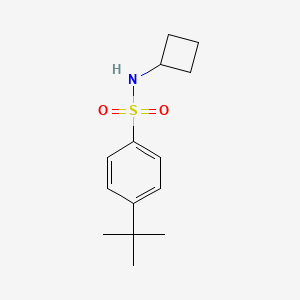
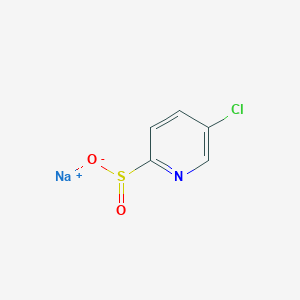
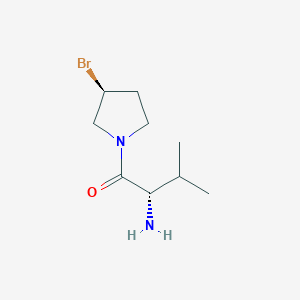
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)

